(R)-Hydroxychloroquine

説明

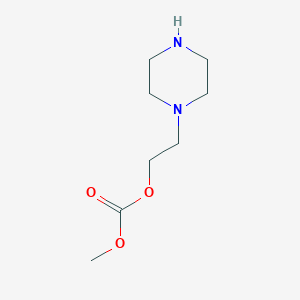

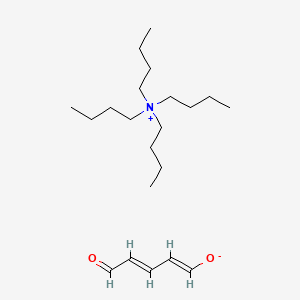

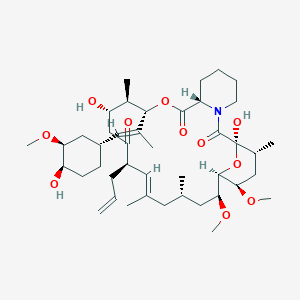

(R)-Hydroxychloroquine, also known as this compound, is a useful research compound. Its molecular formula is C₁₈H₃₂ClN₃O₉P₂ and its molecular weight is 531.86. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

COVID-19 Treatment and Implications : Hydroxychloroquine gained significant attention as a potential treatment for COVID-19. However, studies have cautioned against the rapid dissemination of overinterpreted data, especially considering its essential role in treating rheumatologic conditions (Kim et al., 2020).

Therapeutic Activities in Rheumatic Diseases : Widely known for its use in treating rheumatic diseases like systemic lupus erythematosus and rheumatoid arthritis, hydroxychloroquine has shown various immunomodulatory and anti-inflammatory activities. Its effects on anti-platelet, metabolic pathways, and potential antineoplasticity have also been noted in recent studies (Hu et al., 2017).

Pharmacokinetics in Rheumatoid Arthritis : The pharmacokinetics of hydroxychloroquine in patients with rheumatoid arthritis has been studied, highlighting its use as a second-line treatment and the wide interpatient variability in its effects (Carmichael et al., 2003).

Ototoxicity Concerns : There is evidence of ototoxic effects of hydroxychloroquine on the peripheral auditory system, suggesting potential risks in its use (Fernandes et al., 2022).

Ethical Review in Off-Label Use : The ethical considerations of off-label hydroxychloroquine use, particularly during the COVID-19 pandemic, have been explored. This includes adhering to review standards, ensuring subject rights, and independent reviews by ethics committees (Li et al., 2022).

Effect on Insulin Sensitivity and Lipid Parameters : Studies suggest hydroxychloroquine may reduce the risk of developing diabetes mellitus in patients with rheumatoid arthritis, indicating its effects on insulin resistance and lipid profiles (Solomon et al., 2014).

Risk Assessment in Rheumatoid Arthritis Treatment : Research on the safety of hydroxychloroquine in rheumatoid arthritis treatment, particularly in combination with other drugs, has been conducted to understand the associated risks (Lane et al., 2020).

Pharmacological and Physicochemical Aspects : Studies have also focused on the pharmacological and physicochemical aspects of hydroxychloroquine, including its activity enhancement through experimental formulations (Silva et al., 2021).

Safety in Pregnancy : The safety of hydroxychloroquine during pregnancy has been examined, especially in the treatment of autoimmune diseases. It appears to be safe and not associated with increased risks of congenital defects or adverse pregnancy outcomes (Abarientos et al., 2011).

Multifaceted Effects Beyond Anti-Inflammatory Role : Hydroxychloroquine has shown therapeutic effects in a range of conditions, including diabetes, dyslipidemias, infectious diseases, and cancer. These effects likely involve altered cellular signaling and immunomodulatory pathways (Olsen et al., 2013).

特性

IUPAC Name |

2-[[(4R)-4-[(7-chloroquinolin-4-yl)amino]pentyl]-ethylamino]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26ClN3O/c1-3-22(11-12-23)10-4-5-14(2)21-17-8-9-20-18-13-15(19)6-7-16(17)18/h6-9,13-14,23H,3-5,10-12H2,1-2H3,(H,20,21)/t14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXSMGPRMXLTPCZ-CQSZACIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CCC[C@@H](C)NC1=C2C=CC(=CC2=NC=C1)Cl)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70160180 | |

| Record name | Hydroxychloroquine, (R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70160180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137433-23-9 | |

| Record name | (R)-Hydroxychloroquine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=137433-23-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydroxychloroquine, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137433239 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydroxychloroquine, (R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70160180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HYDROXYCHLOROQUINE, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/70MN4ZH123 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3beta,15alpha,17beta)-15,17-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]androst-5-en-3-ol Acetate](/img/structure/B1147240.png)

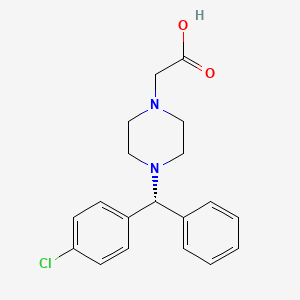

![2-{4-[(r)-(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}ethanol](/img/structure/B1147254.png)